1H-Benzo[d][1,2,3]triazole-6-sulfonic acid
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Overview
Description
1H-Benzo[d][1,2,3]triazole-6-sulfonic acid is a heterocyclic compound that features a benzotriazole ring fused with a sulfonic acid group. This compound is known for its versatility and has been widely studied for its various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of benzotriazole with chlorosulfonic acid, which introduces the sulfonic acid group into the benzotriazole ring. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzotriazole compounds.
Scientific Research Applications
1H-Benzo[d][1,2,3]triazole-6-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: It is utilized in the production of dyes, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, which contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzotriazole: Lacks the sulfonic acid group but shares the benzotriazole ring structure.
Tolyltriazole: Contains a tolyl group instead of the sulfonic acid group.
Benzimidazole: Similar heterocyclic structure but with different nitrogen positioning.
Uniqueness: 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to form strong interactions with biological targets. This makes it particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
2H-benzotriazole-5-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWJHCOPTQCMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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